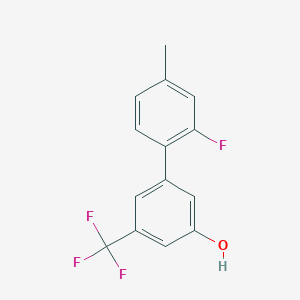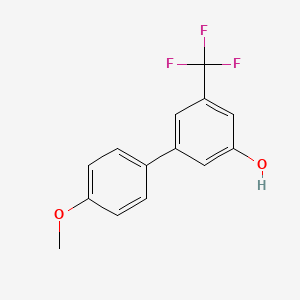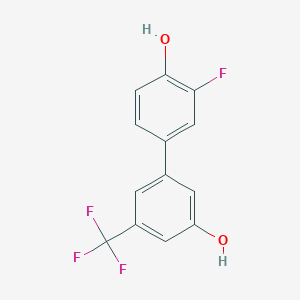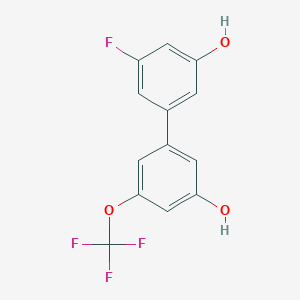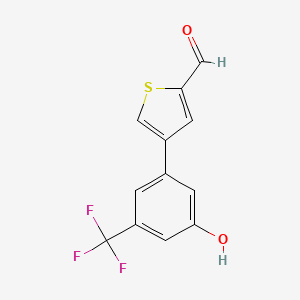
5-(3-Fluoro-2-methylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-2-methylphenyl)-3-trifluoromethylphenol, 95% (5-F2MPTFM, 95%) is a synthetic compound of interest to the scientific community due to its unique properties. It is a white crystalline solid with a molecular weight of 307.37 g/mol and a melting point of 105-107°C. 5-F2MPTFM, 95% has a low solubility in water and is soluble in most organic solvents. It is a fluorinated phenol that is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of 5-F2MPTFM, 95% is not fully understood. However, it is believed that the fluorinated phenol acts as a catalyst in the reaction of organic compounds, allowing them to react faster and more efficiently. It is also believed that the fluorinated phenol can increase the solubility of organic compounds, allowing them to be more easily dissolved in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F2MPTFM, 95% are not fully understood. However, it is believed that the compound can act as an antioxidant, scavenging free radicals that can cause damage to cells and tissues. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties, suggesting that it may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-F2MPTFM, 95% in laboratory experiments include its low cost, low toxicity, and its ability to act as a catalyst in the synthesis of other organic compounds. Additionally, it has a low solubility in water, making it ideal for use in aqueous solutions. The main limitation of using 5-F2MPTFM, 95% in laboratory experiments is its low solubility in water, which can limit its use in some applications.
Future Directions
The future of 5-F2MPTFM, 95% is promising, as its unique properties make it an attractive compound for a variety of applications. Some potential future directions for the compound include its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, as well as its use as a catalyst in the synthesis of other organic compounds. Additionally, it could be used as a reagent in the synthesis of polymers and surfactants. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 5-F2MPTFM, 95%.
Synthesis Methods
The synthesis of 5-F2MPTFM, 95% can be achieved through a variety of methods depending on the desired purity and desired end product. The most common method of synthesis is via the reaction of 3-fluoro-2-methylphenol and trifluoromethylphenol in aqueous acetic acid. This method results in a 95% pure product. Other methods of synthesis include the reaction of 3-fluoro-2-methylphenol and trifluoromethylphenol in aqueous hydrochloric acid, the reaction of 3-fluoro-2-methylphenol and trifluoromethylphenol in aqueous sodium hydroxide, and the reaction of 3-fluoro-2-methylphenol and trifluoromethylphenol in aqueous sulfuric acid.
Scientific Research Applications
5-F2MPTFM, 95% has numerous applications in scientific research. It is used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of other organic compounds. Additionally, it can be used as a reagent in the synthesis of various organic compounds, such as polymers and surfactants.
properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-12(3-2-4-13(8)15)9-5-10(14(16,17)18)7-11(19)6-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUUDUGVMOMZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686552 |
Source


|
| Record name | 3'-Fluoro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-2-methylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261989-87-0 |
Source


|
| Record name | 3'-Fluoro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


